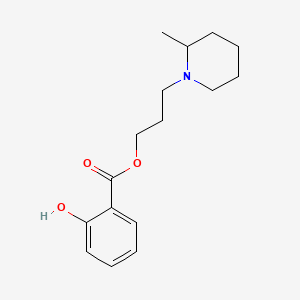

3-(2'-Methylpiperidino)propyl o-hydroxybenzoate

Description

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to an o-hydroxybenzoate moiety.

Properties

CAS No. |

63916-86-9 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 2-hydroxybenzoate |

InChI |

InChI=1S/C16H23NO3/c1-13-7-4-5-10-17(13)11-6-12-20-16(19)14-8-2-3-9-15(14)18/h2-3,8-9,13,18H,4-7,10-12H2,1H3 |

InChI Key |

PISUWIAFYNMOIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate typically involves the esterification of o-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: Similar structure but with the hydroxy group in the para position.

3-(2’-Ethylpiperidino)propyl o-hydroxybenzoate: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

3-(2’-Methylpiperidino)propyl m-hydroxybenzoate: Similar structure but with the hydroxy group in the meta position.

Uniqueness

3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

3-(2'-Methylpiperidino)propyl o-hydroxybenzoate is a compound that belongs to the family of benzoates and has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 3-(2'-Methylpiperidino)propyl o-hydroxybenzoate can be represented as follows:

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- IUPAC Name : 3-(2-methylpiperidin-1-yl)propyl 2-hydroxybenzoate

This compound features a piperidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of o-hydroxybenzoate exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that compounds similar to o-hydroxybenzoate can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

- Antifungal Activity : Some derivatives demonstrate efficacy against various fungal strains, suggesting a broad-spectrum application in treating infections .

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cytotoxic Effects

Research has suggested that 3-(2'-Methylpiperidino)propyl o-hydroxybenzoate exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity may be attributed to the induction of apoptosis through various pathways, including oxidative stress mechanisms .

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to mitigate oxidative stress in neuronal cells, which is crucial for maintaining neuronal health.

Study on Antimicrobial Efficacy

In a controlled study, 3-(2'-Methylpiperidino)propyl o-hydroxybenzoate was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that the compound possesses considerable antimicrobial activity, particularly against fungal pathogens .

Study on Cytotoxicity

A study evaluated the cytotoxic effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results suggest that the compound may be a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.